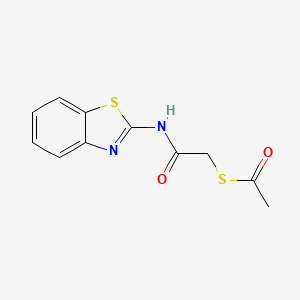

![molecular formula C20H17N5O2S B6424004 N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 483293-60-3](/img/structure/B6424004.png)

N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

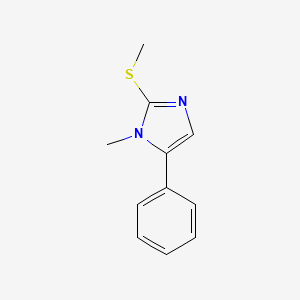

“N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide” is a compound that belongs to the class of 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds . These compounds have been studied for their potential use as inhibitors of mTOR kinase and PI3 kinase .

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This core is further substituted with various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide” are not explicitly mentioned in the available literature .Scientific Research Applications

mTOR Kinase and PI3 Kinase Inhibitors

This compound is part of a class of compounds known as 4,6-disubstituted-1H-pyrazolo [3,4-d]pyrimidin-4-amine compounds, which have been used as mTOR kinase and PI3 kinase inhibitors . These inhibitors are often used in cancer treatments to prevent the growth and proliferation of cancer cells .

Anti-Cancer Agents

A series of pyrazolo [3,4-d]pyrimidine-based compounds linked to a piperazine ring, bearing different aromatic moieties, through different linkages was designed and synthesized as FLT3 inhibitors . These compounds exhibited remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Radioisotope Production

In the fission process of 238U by protons with energy higher than 20 MeV, the production of radioisotopes becomes of interest . These radioisotopes have applications in medicine, electronics, industry, and other fields of human activities .

Nuclear Reaction Mechanisms

The compound can contribute to the understanding of different nuclear reaction mechanisms . In the interaction of fast protons with target nuclei, excited residual nuclei are formed, due to different nuclear reaction mechanisms .

Cross-Section Analysis

The compound can be used in the analysis of cross-sections, prompt neutrons emission, and other fission parameters . This can be useful in the study of nuclear reactions and the properties of atomic nuclei .

Isotope Yields

The compound can be used in the study of isotope yields in the fission process induced by gamma and neutrons . This can be useful in the production of isotopes for various applications, including medical imaging and treatment .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for the study of this compound could involve further exploration of its potential as an inhibitor of mTOR kinase and PI3 kinase . Additionally, more research could be done to fully understand its synthesis process, chemical reactions, physical and chemical properties, and safety profile .

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c1-27-16-9-7-14(8-10-16)24-18(26)12-28-20-17-11-23-25(19(17)21-13-22-20)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMAAMHKBBEFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423926.png)

![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)

![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)

![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)

![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)

![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)

![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)

![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)